molecular formula C8H15BrMg B1610997 2-Cyclohexylethylmagnesium bromide CAS No. 55766-17-1

2-Cyclohexylethylmagnesium bromide

Cat. No.: B1610997
CAS No.: 55766-17-1
M. Wt: 215.41 g/mol
InChI Key: YQDIGHHSJJLPFU-UHFFFAOYSA-M
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Description

2-Cyclohexylethylmagnesium bromide is a Grignard reagent commonly used in organic synthesis. It is a versatile compound that can form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. The compound has the molecular formula C₈H₁₅BrMg and is typically used in solution form, often in tetrahydrofuran (THF) .

Properties

IUPAC Name

magnesium;ethylcyclohexane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDIGHHSJJLPFU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1CCCCC1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexylethylmagnesium bromide is synthesized by reacting cyclohexylethyl bromide with magnesium metal in an anhydrous solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:

C6H11CH2Br+MgC6H11CH2MgBr\text{C}_6\text{H}_{11}\text{CH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_{11}\text{CH}_2\text{MgBr} C6​H11​CH2​Br+Mg→C6​H11​CH2​MgBr

The magnesium inserts itself between the carbon and bromine atoms, forming the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and inert atmosphere to ensure high yield and purity. The product is often standardized by titration against a known acid to determine its concentration .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylethylmagnesium bromide undergoes several types of reactions, including:

    Addition Reactions: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can substitute halides in alkyl halides.

    Reduction Reactions: Can reduce certain functional groups under specific conditions.

Common Reagents and Conditions

    Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols, respectively.

    Esters and Acid Halides: Reacts to form tertiary alcohols after two additions.

    Epoxides: Reacts to form alcohols by opening the epoxide ring.

Major Products

Scientific Research Applications

2-Cyclohexylethylmagnesium bromide is widely used in scientific research for:

Mechanism of Action

The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom in the Grignard reagent stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles like carbonyl compounds. This leads to the formation of new carbon-carbon bonds, which is crucial in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmagnesium bromide
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide

Uniqueness

2-Cyclohexylethylmagnesium bromide is unique due to its ability to form stable carbon-carbon bonds with a cyclohexyl group, which can impart specific steric and electronic properties to the final product. This makes it particularly useful in the synthesis of complex organic molecules where such properties are desired .

Biological Activity

2-Cyclohexylethylmagnesium bromide is an organomagnesium compound, commonly classified as a Grignard reagent. Grignard reagents are pivotal in organic synthesis due to their nucleophilic properties, allowing for the formation of carbon-carbon bonds. This article explores the biological activity of this compound, including its applications in medicinal chemistry, synthetic pathways, and potential therapeutic effects.

  • Molecular Formula : C8H13BrMg
  • InChI Key : ZBCIOGFGZRNNEC-UHFFFAOYSA-M
  • Applications :
    • Used in isomerization polymerization of alkenylcyclohexanes.
    • Involved in the synthesis of biologically active molecules, including proteasome inhibitors and antitumor agents .

Antitumor Effects

Research indicates that derivatives synthesized using this compound exhibit antitumor properties. For instance, substituted 1,3-dihydroindole-2-ones derived from this compound have shown efficacy against various cancer cell lines. These compounds act by inhibiting specific pathways involved in tumor progression .

Interaction with Biological Targets

The compound has been implicated in the synthesis of nucleoside analogs that inhibit enzymes such as methylthioadenosine nucleosidase. These enzymes are crucial for cellular metabolism and proliferation, particularly in cancer cells .

General Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclohexylmagnesium bromide with ethylene oxide or other electrophiles. The following reaction pathways are notable:

Cyclohexylmagnesium bromide+Electrophile2 Cyclohexylethylmagnesium bromide\text{Cyclohexylmagnesium bromide}+\text{Electrophile}\rightarrow \text{2 Cyclohexylethylmagnesium bromide}

This reaction demonstrates the ability of Grignard reagents to act as nucleophiles in various organic transformations.

Case Study 1: Synthesis of Dipeptidyl Boronic Acid Proteasome Inhibitors

A study utilized this compound to synthesize dipeptidyl boronic acid derivatives. These compounds were tested for their ability to inhibit proteasomal activity in cancer cells, demonstrating significant cytotoxic effects. The results indicated a dose-dependent response, highlighting the potential for these compounds in targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of compounds synthesized from this compound. The study revealed that certain derivatives exhibited activity against resistant strains of bacteria, suggesting a possible application in treating infections caused by multidrug-resistant organisms .

Data Tables

CompoundBiological ActivityReference
Dipeptidyl Boronic AcidProteasome inhibition
Substituted 1,3-Dihydroindole-2-onesAntitumor activity
Nucleoside Analog InhibitorsEnzyme inhibition
Cyclohexane DerivativesAntimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclohexylethylmagnesium bromide
Reactant of Route 2
2-Cyclohexylethylmagnesium bromide

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